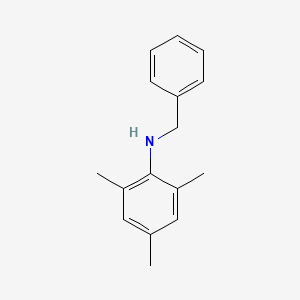

N-Benzyl-2,4,6-trimethylaniline

Vue d'ensemble

Description

N-Benzyl-2,4,6-trimethylaniline is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . It is a substituted N-benzylaniline compound featuring a benzyl group attached to the nitrogen atom and three methyl groups substituted at the 2, 4, and 6 positions of the aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,4,6-trimethylaniline typically involves the benzylation of 2,4,6-trimethylaniline using benzyl halides . The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the benzyl halide, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of 2,4,6-trimethylaniline, a precursor to this compound, involves the nitration of mesitylene followed by catalytic hydrogenation . The nitration is carried out using a mixture of sulfuric acid and nitric acid, and the resulting nitro compound is reduced using a nickel catalyst under hydrogen gas to yield 2,4,6-trimethylaniline.

Analyse Des Réactions Chimiques

Types of Reactions: N-Benzyl-2,4,6-trimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 2,4,6-trimethylaniline.

Substitution: Various substituted this compound derivatives.

Applications De Recherche Scientifique

N-Benzyl-2,4,6-trimethylaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and ligands for catalysis.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: this compound is used in the production of dyes and pigments.

Mécanisme D'action

The mechanism of action of N-Benzyl-2,4,6-trimethylaniline involves its interaction with various molecular targets, including enzymes and receptors. The benzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity . The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

2,4,6-Trimethylaniline: A precursor to N-Benzyl-2,4,6-trimethylaniline, used in the synthesis of dyes and pigments.

N-Benzyl-2,4-dimethylaniline: Similar structure but with two methyl groups, used in similar applications.

N-Benzyl-2,6-dimethylaniline: Another similar compound with two methyl groups, used in organic synthesis.

Uniqueness: this compound is unique due to the presence of three methyl groups, which provide increased steric hindrance and influence its chemical reactivity and binding properties. This makes it a valuable compound for specific applications where such properties are desired.

Activité Biologique

N-Benzyl-2,4,6-trimethylaniline (CAS Number: 60882-91-9) is an organic compound with significant biological activity, particularly in proteomics research and as a biochemical probe. This article explores its biological mechanisms, applications, and relevant research findings.

- Molecular Formula : C16H19N

- Molecular Weight : 225.33 g/mol

This compound acts primarily as a biochemical probe in enzyme interaction studies. Its structure allows it to participate in various biochemical pathways:

- Enzyme Interactions : The compound is utilized to study enzyme kinetics and dynamics, providing insights into enzyme-substrate interactions.

- Metabolic Pathways : The presence of methyl groups affects its metabolism compared to similar compounds. Research indicates that this compound undergoes both amide and nitrone formation, alongside dealkylation processes, which differ from the metabolic pathways of halogen-substituted analogs.

Biological Applications

This compound has diverse applications in scientific research:

- Proteomics Research : It serves as a useful tool for studying protein interactions and modifications.

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance, some derivatives demonstrated high interaction with DPPH radicals, indicating potential applications in combating oxidative stress .

Antioxidant Activity

A study investigated the antioxidant capabilities of various derivatives of this compound. The results indicated varying degrees of effectiveness against lipid peroxidation and radical scavenging:

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| 10a | 57% after 20 min | Not specified |

| 10d | 64.5–81% after 20 min | Not specified |

| 10c | Not specified | IC50 = 10 μM |

These findings suggest that specific structural modifications can enhance the antioxidant properties of the compound .

Methemoglobinemia Induction

Research has also highlighted the potential toxicological effects of this compound. In animal models, it has been associated with the induction of methemoglobinemia and anemia due to the formation of N-hydroxylated metabolites. This metabolic activation is crucial for understanding its safety profile and potential health risks .

Propriétés

IUPAC Name |

N-benzyl-2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUDYTLZQVUDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537415 | |

| Record name | N-Benzyl-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60882-91-9 | |

| Record name | N-Benzyl-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of methyl groups in N-Benzyl-2,4,6-trimethylaniline affect its metabolism compared to similar compounds with halogen substituents?

A: The research indicates that the metabolic pathway of N-benzyl-substituted anilines is significantly influenced by the nature of the substituents on the aromatic rings. Specifically, this compound undergoes both amide and nitrone formation, along with dealkylation. [] This is in contrast to N-benzyl-2,4,6-trihalogenoanilines, which are primarily metabolized via N-debenzylation. [] This difference suggests that the methyl groups in this compound, being electron-donating groups, alter the electron density of the molecule, potentially making it more susceptible to oxidative metabolism pathways leading to amide and nitrone formation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.